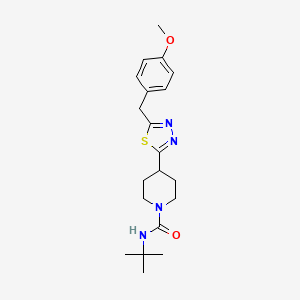![molecular formula C15H13FN2O B2719800 (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide CAS No. 1825668-94-7](/img/structure/B2719800.png)
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide, also known as FMHC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FMHC is a cyanamide derivative that has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not fully understood. However, it is believed that (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide acts as an inhibitor of protein-protein interactions by binding to a specific site on the target protein. This binding disrupts the interaction between the target protein and its binding partner, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to have a range of biochemical and physiological effects. In addition to its role as a protein-protein interaction inhibitor, (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to inhibit the activity of histone acetyltransferases (HATs). HATs play a key role in the regulation of gene expression, and their dysregulation has been implicated in a range of diseases, including cancer. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has several advantages as a tool for scientific research. It is relatively easy to synthesize and has been shown to be effective in a range of applications. However, there are also some limitations to the use of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide in lab experiments. For example, (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not selective for a specific protein-protein interaction and may inhibit other interactions in addition to the target interaction. Additionally, the mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are several possible future directions for research on (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide. One area of interest is the development of more selective inhibitors of protein-protein interactions. Another potential direction is the study of the role of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide in the regulation of epigenetic modifications, such as DNA methylation and histone modification. Additionally, further research is needed to fully understand the mechanism of action of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide and its potential applications in the treatment of diseases such as cancer.
Synthesemethoden
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 4-(hydroxymethyl)benzylamine to form an intermediate compound. This intermediate is then reacted with cyanogen bromide to yield (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide. The synthesis of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
(4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been used in scientific research as a tool for studying a range of biological processes. One of the most notable applications of (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide is in the study of protein-protein interactions. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has been shown to be an effective inhibitor of the interaction between the transcription factor c-Jun and its binding partner, c-Fos. This interaction plays a key role in the regulation of gene expression and has been implicated in a range of diseases, including cancer. (4-Fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide has also been used to study the role of protein acetylation in cellular signaling pathways.
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[[4-(hydroxymethyl)phenyl]methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-14-5-7-15(8-6-14)18(11-17)9-12-1-3-13(10-19)4-2-12/h1-8,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBBKSBMBYAWQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(C#N)C2=CC=C(C=C2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[Cyano(4-fluorophenyl)amino]methyl}phenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

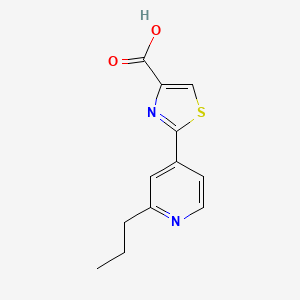
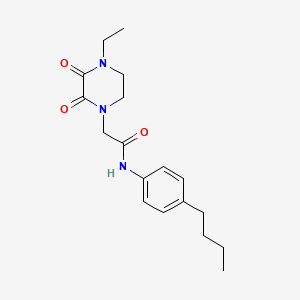

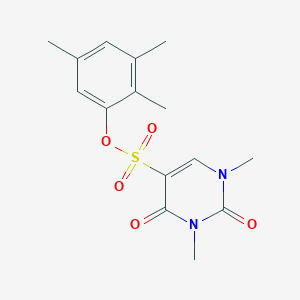
![N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2719725.png)
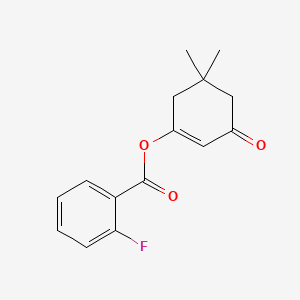
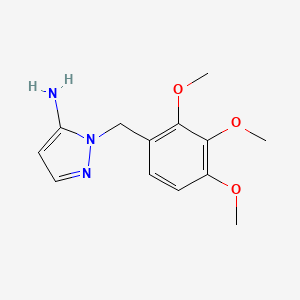
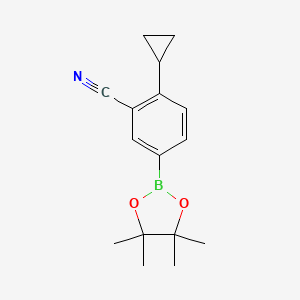
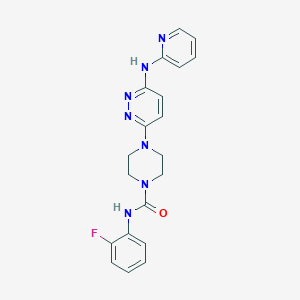
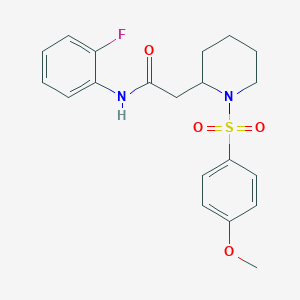
![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
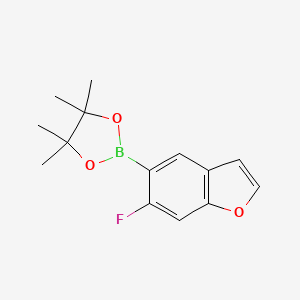
![4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)
